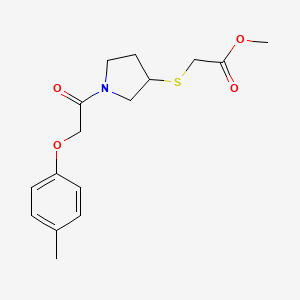

Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a thioacetate moiety and a p-tolyloxy acetyl group. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing acetyl group, the steric bulk of the p-tolyloxy substituent, and the flexibility of the pyrrolidine ring.

Properties

IUPAC Name |

methyl 2-[1-[2-(4-methylphenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-12-3-5-13(6-4-12)21-10-15(18)17-8-7-14(9-17)22-11-16(19)20-2/h3-6,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWSTWIOZAUPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 279.33 g/mol. Its structure includes a pyrrolidine ring, a thioether linkage, and an ester functional group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and related compounds, which share structural similarities with this compound. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells, with IC50 values lower than standard treatments like doxorubicin . The presence of specific substituents on the phenyl ring appears crucial for enhancing antiproliferative activity .

Antimicrobial Properties

Compounds featuring thioether groups have been observed to exhibit antimicrobial properties. For example, studies on related pyrazole derivatives demonstrated significant antibacterial activity through mechanisms that disrupt bacterial cell membranes . This suggests that this compound may also possess similar antimicrobial properties due to its thioether component.

Neuroprotective Effects

The neuroprotective potential of compounds with pyrrolidine structures has been explored in various contexts. Some derivatives have shown promise in models of neurodegeneration, possibly by modulating neurotransmitter systems or exhibiting antioxidant activity . This aspect warrants further investigation for this compound.

The biological activity of this compound may be attributed to several mechanisms:

- Cytotoxicity : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Membrane Disruption : The thioether linkage may facilitate interactions with lipid membranes, leading to cell lysis in microbial targets.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways could contribute to its anticancer effects.

Study on Anticancer Activity

In a recent study, a series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced their cytotoxicity. For instance, compounds with electron-donating groups on the phenyl ring exhibited improved activity compared to their counterparts .

Study on Antimicrobial Effects

Research on related pyrazole derivatives revealed their effectiveness against resistant bacterial strains when combined with conventional antibiotics. The study emphasized the importance of structural features in enhancing antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate with structurally related compounds from the evidence, emphasizing molecular features and inferred properties:

Structural and Functional Differences

- Aromatic vs. These differences impact solubility and binding affinity in biological systems.

- Heterocyclic Cores : While the target compound uses pyrrolidine, employs a pyrimidine ring, which may confer distinct electronic and steric properties for applications like enzyme inhibition .

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity : The cyclohexyl group in likely increases logP compared to the target compound’s p-tolyloxy group, suggesting differences in absorption and distribution.

- Metabolic Stability: Fluorine in may reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a feature absent in the non-fluorinated target compound .

- Synthetic Accessibility : The thioacetate moiety is common across all compounds, indicating shared synthetic routes (e.g., thiol-ene coupling or nucleophilic substitution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.